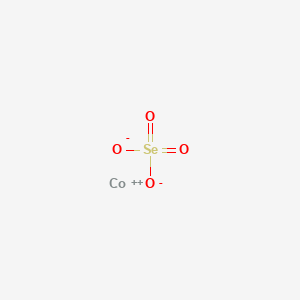

Cobalt(2+) selenate

Description

Properties

CAS No. |

14590-19-3 |

|---|---|

Molecular Formula |

CoO4Se |

Molecular Weight |

201.9 g/mol |

IUPAC Name |

cobalt(2+);selenate |

InChI |

InChI=1S/Co.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |

InChI Key |

ATORBMMJNYFMAK-UHFFFAOYSA-L |

SMILES |

[O-][Se](=O)(=O)[O-].[Co+2] |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Co+2] |

Other CAS No. |

14590-19-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Cobalt(II) Selenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cobalt(II) selenate (CoSeO₄) and its hydrated forms. The information presented is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the material's crystallographic properties. This document summarizes key quantitative data, details experimental protocols for synthesis and analysis, and provides visualizations of experimental workflows.

Introduction to Cobalt(II) Selenate

Cobalt(II) selenate is an inorganic compound that has garnered interest for its structural characteristics and potential applications in various scientific fields. Understanding its crystal structure is fundamental to elucidating its physical and chemical properties. This guide focuses on the anhydrous form and its hydrated analogues, for which crystallographic data are available.

Crystal Structure Analysis

The crystal structures of anhydrous cobalt(II) selenate and its hydrated forms have been determined primarily through single-crystal and powder X-ray diffraction techniques. These analyses reveal the precise arrangement of atoms within the crystal lattice, including the coordination environment of the cobalt ions and the geometry of the selenate anions.

Anhydrous Cobalt(II) Selenate (CoSeO₄)

Anhydrous cobalt(II) selenate crystallizes in the orthorhombic crystal system, belonging to the space group Pbmn. This structure is characterized by a three-dimensional network of corner-sharing CoO₆ octahedra and SeO₄ tetrahedra.

Table 1: Crystallographic Data for Anhydrous Cobalt(II) Selenate (CoSeO₄)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbmn |

| a (Å) | 4.892 |

| b (Å) | 9.050 |

| c (Å) | 6.741 |

| Z | 4 |

Data sourced from Russian Wikipedia, which cites a high-pressure, high-temperature study.[1]

Cobalt(II) Selenate Tetrahydrate (CoSeO₄·4H₂O)

The tetrahydrate of cobalt(II) selenate is monoclinic, with the space group P2₁/n. In this structure, the cobalt ion is coordinated by water molecules and oxygen atoms from the selenate groups, forming a complex network held together by hydrogen bonding.[1][2][3]

Table 2: Crystallographic Data for Cobalt(II) Selenate Tetrahydrate (CoSeO₄·4H₂O)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.07 |

| b (Å) | 13.47 |

| c (Å) | 8.08 |

| β (°) | 90.77 |

| Z | 4 |

Data from Nabar and Paralkar (1979).[1][2][3]

Cobalt(II) Selenate Pentahydrate (CoSeO₄·5H₂O)

A pentahydrate form of cobalt(II) selenate has also been reported. It crystallizes in the triclinic system.

Table 3: Crystallographic Data for Cobalt(II) Selenate Pentahydrate (CoSeO₄·5H₂O)

| Parameter | Value |

| Crystal System | Triclinic |

| Form | Red crystals |

Further details on the space group and unit cell dimensions for the pentahydrate require access to the full-text publication by Lashan et al. (2021).

Experimental Protocols

The determination of the crystal structures of cobalt(II) selenate and its hydrates involves two key experimental stages: the synthesis of high-quality single crystals and their analysis by X-ray diffraction.

Synthesis of Cobalt(II) Selenate Crystals

A common method for the preparation of cobalt(II) selenate tetrahydrate involves the reaction of selenic acid with an excess of cobalt(II) carbonate.[2][3]

Anhydrous cobalt(II) selenate can be prepared by the controlled thermal dehydration of its hydrated forms.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow for this analysis is outlined below.

The specific experimental conditions for the analysis of cobalt(II) selenate tetrahydrate involved the use of a Philips stabilized DC X-ray diffractometer with iron-filtered cobalt radiation (λ = 1.7909 Å).[3] For a typical single-crystal X-ray diffraction experiment, a suitable crystal (ideally 0.1-0.3 mm in size) is mounted on a goniometer head. The crystal is then placed in the X-ray beam, and diffraction data are collected as the crystal is rotated. The resulting diffraction pattern is used to determine the unit cell dimensions and the arrangement of atoms within the crystal.

Conclusion

The crystal structure of cobalt(II) selenate varies depending on its degree of hydration. The anhydrous form is orthorhombic, while the tetrahydrate is monoclinic and the pentahydrate is triclinic. The precise determination of these structures through single-crystal X-ray diffraction is crucial for understanding the material's properties and for its potential application in areas such as materials science and drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis and structural characterization of these and related inorganic compounds. Further research to obtain the complete crystallographic data, including atomic coordinates and bond parameters, for all forms of cobalt(II) selenate would be beneficial for a more comprehensive understanding of this compound.

References

In-Depth Technical Guide: Synthesis and Characterization of Cobalt(II) Selenate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and thermal properties of cobalt(II) selenate hydrates. These compounds are of interest for their potential applications in catalysis and materials science. This document details experimental protocols, presents key characterization data, and outlines the thermal decomposition pathways of these materials.

Introduction

Cobalt(II) selenate (CoSeO₄) can form a series of hydrates, with the pentahydrate (CoSeO₄·5H₂O) and hexahydrate (CoSeO₄·6H₂O) being the most common. The degree of hydration can influence the material's crystal structure and physical properties. Understanding the synthesis and characterization of these hydrates is crucial for their application. This guide focuses on the preparation and analysis of these cobalt(II) selenate hydrates.

Synthesis of Cobalt(II) Selenate Hydrates

The synthesis of cobalt(II) selenate hydrates typically involves the reaction of a cobalt(II) salt with a source of selenate ions in an aqueous solution. The desired hydrate is then crystallized, often through slow evaporation.

Synthesis of Cobalt(II) Selenate Pentahydrate (CoSeO₄·5H₂O)

Experimental Protocol:

-

Precursor Preparation: Prepare an aqueous solution of a soluble cobalt(II) salt, such as cobalt(II) carbonate (CoCO₃) or cobalt(II) chloride (CoCl₂·6H₂O).

-

Reaction: Slowly add a stoichiometric amount of selenic acid (H₂SeO₄) to the cobalt(II) salt solution with constant stirring. If using cobalt(II) carbonate, effervescence (release of CO₂) will be observed. The reaction should be carried out in a fume hood due to the toxicity of selenium compounds.

-

Reaction with Cobalt(II) Carbonate: CoCO₃(s) + H₂SeO₄(aq) → CoSeO₄(aq) + H₂O(l) + CO₂(g)

-

-

Crystallization: The resulting solution of cobalt(II) selenate is then filtered to remove any unreacted solids. The clear pink solution is allowed to crystallize by slow evaporation at room temperature. Red triclinic crystals of cobalt(II) selenate pentahydrate will form over several days.

-

Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold deionized water, and then dried in a desiccator over a suitable drying agent.

Synthesis of Cobalt(II) Selenate Hexahydrate (CoSeO₄·6H₂O)

The hexahydrate can be synthesized by modifying the crystallization conditions, such as temperature and atmospheric humidity.

Experimental Protocol:

-

Precursor Preparation: Prepare a saturated aqueous solution of cobalt(II) selenate as described for the pentahydrate.

-

Crystallization: Crystallization is carried out at a lower temperature, for instance, in a controlled environment at or below room temperature with high humidity. Slow evaporation under these conditions favors the formation of the hexahydrate.

-

Isolation and Drying: The resulting crystals are isolated and dried carefully to avoid the loss of water of hydration.

The synthesis workflow can be visualized as follows:

Characterization of Cobalt(II) Selenate Hydrates

Several analytical techniques are employed to characterize the structure, composition, and thermal stability of cobalt(II) selenate hydrates.

X-ray Diffraction (XRD)

X-ray diffraction is used to determine the crystal structure of the synthesized hydrates. Cobalt(II) selenate pentahydrate (CoSeO₄·5H₂O) is isostructural with copper(II) sulfate pentahydrate (CuSO₄·5H₂O), belonging to the triclinic crystal system.[1]

Table 1: Crystallographic Data for a Related Cobalt(II) Selenate Compound

| Compound | Crystal System | Space Group | Reference |

| [(CH₃)₄N]₂--INVALID-LINK--₂·4H₂O (A hydrated double selenate of cobalt(II)) | Orthorhombic | Pca2₁ | [1] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the cobalt(II) selenate hydrates. The spectra will show characteristic absorption bands for the selenate anion (SeO₄²⁻) and water molecules (H₂O).

Table 2: General FTIR Peak Assignments for Metal Selenate Hydrates

| Wavenumber Range (cm⁻¹) | Assignment |

| 3000 - 3600 | O-H stretching vibrations of water |

| 1600 - 1650 | H-O-H bending vibrations of water |

| 850 - 950 | Se-O stretching vibrations (ν₃ of SeO₄²⁻) |

| 400 - 500 | O-Se-O bending vibrations (ν₄ of SeO₄²⁻) |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of the hydrates. The dehydration process typically occurs in multiple steps, followed by the decomposition of the anhydrous cobalt(II) selenate at higher temperatures.

The thermal decomposition of cobalt(II) selenate pentahydrate is a multi-stage process.[1] The initial stages involve the loss of water molecules, followed by the decomposition of the anhydrous salt to cobalt oxides.[1]

The expected thermal decomposition pathway is as follows:

Table 3: Expected Thermal Decomposition Stages of CoSeO₄·5H₂O

| Temperature Range (°C) | Mass Loss (%) | Description |

| ~100 - 200 | ~25.5 | Loss of four molecules of water of hydration. |

| ~200 - 300 | ~6.4 | Loss of the final molecule of water. |

| > 600 | ~45.1 | Decomposition of anhydrous CoSeO₄ to cobalt oxides. |

Note: The exact temperatures and mass losses can vary depending on the experimental conditions such as heating rate and atmosphere.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of cobalt(II) selenate hydrates. The experimental protocols for the preparation of the pentahydrate and hexahydrate forms have been outlined, based on the reaction of cobalt(II) salts with selenic acid. The key characterization techniques, including XRD, FTIR, and thermal analysis, have been discussed, and expected data has been presented in a structured format. The provided diagrams illustrate the synthesis workflow and the thermal decomposition pathway, offering a clear visual representation of these processes. This information is intended to be a valuable resource for researchers and professionals working with these and related materials.

References

In-Depth Technical Guide to the Magnetic Properties of Cobalt(II) Selenate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of cobalt(II) selenate compounds. It is designed to be a valuable resource for researchers and professionals engaged in materials science, inorganic chemistry, and drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Introduction to Cobalt(II) Selenate Compounds

Cobalt(II) selenate (CoSeO₄) and its hydrated forms are part of a broader class of transition metal chalcogenates that exhibit a range of interesting magnetic phenomena. The magnetic properties of these materials are governed by the electronic configuration of the Co(II) ion (a d⁷ system) and the superexchange interactions mediated by the selenate (SeO₄²⁻) anions and, in the case of hydrates, water molecules. The specific crystal structure, including the coordination environment of the cobalt ions and the bond angles of the exchange pathways, plays a critical role in determining the nature and strength of the magnetic ordering.

This guide summarizes the available quantitative magnetic data for anhydrous and hydrated cobalt(II) selenate compounds, provides detailed protocols for the key experimental techniques used to characterize these properties, and includes visualizations to aid in the understanding of the underlying principles.

Quantitative Magnetic Data

The magnetic properties of cobalt(II) selenate compounds are summarized in the tables below. These tables provide key magnetic parameters, allowing for easy comparison between different forms of cobalt(II) selenate.

Table 1: Magnetic Properties of Anhydrous Cobalt(II) Selenate (CoSeO₄)

| Parameter | Value | Reference |

| Magnetic Ordering | Antiferromagnetic | [1] |

| Magnetic Transition Temperature (TN) | Below 30 K | [1] |

| Curie-Weiss Temperature (θ) | -36 K | [1] |

| Effective Magnetic Moment (µeff) | 4.38 µB | [1] |

| Magnetic Structure | Two unique antiferromagnetic chains | [1] |

Table 2: Magnetic Properties of Hydrated Cobalt(II) Selenate Compounds

| Compound | Magnetic Ordering | Transition Temperature (TC) | Reference |

| Co₅(OH)₆(SeO₄)₂(H₂O)₄ | Ferromagnetic | 9 K | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the magnetic properties of cobalt(II) selenate compounds.

Superconducting Quantum Interference Device (SQUID) Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Objective: To determine the temperature and field dependence of the magnetic susceptibility and magnetization of a powdered cobalt(II) selenate sample.

Materials and Equipment:

-

SQUID Magnetometer (e.g., Quantum Design MPMS)

-

Powdered cobalt(II) selenate sample

-

Gelatin capsule or other suitable sample holder

-

Non-magnetic grease (for securing the sample)

Procedure:

-

Sample Preparation:

-

Weigh an empty gelatin capsule.

-

Carefully pack the powdered cobalt(II) selenate sample into the capsule.

-

Weigh the packed capsule to determine the sample mass.

-

Secure the capsule in the sample holder using non-magnetic grease.

-

-

Loading the Sample:

-

Follow the specific instrument instructions for loading the sample holder into the SQUID magnetometer.

-

-

Measurement Setup:

-

Zero-Field-Cooled (ZFC) Measurement:

-

Cool the sample from room temperature to the lowest desired temperature (e.g., 2 K) in the absence of an applied magnetic field.

-

Apply a small DC magnetic field (e.g., 100 Oe).

-

Measure the magnetic moment as the temperature is increased from the lowest temperature to the highest desired temperature (e.g., 300 K).

-

-

Field-Cooled (FC) Measurement:

-

From the highest temperature, apply the same DC magnetic field as in the ZFC measurement.

-

Measure the magnetic moment as the sample is cooled back down to the lowest temperature.

-

-

Isothermal Magnetization (M vs. H) Measurement:

-

Set the temperature to a desired value (e.g., a temperature below the ordering temperature).

-

Measure the magnetic moment as the applied magnetic field is swept from zero to a maximum value (e.g., 5 T), then back to the negative maximum value, and finally back to the positive maximum value to trace the hysteresis loop.

-

-

-

Data Analysis:

-

Calculate the magnetic susceptibility (χ) from the measured magnetic moment (m), the applied magnetic field (H), and the sample mass.

-

Plot χT versus T to analyze the magnetic behavior.

-

In the paramagnetic region (at high temperatures), fit the 1/χ versus T data to the Curie-Weiss law (χ = C / (T - θ)) to determine the Curie constant (C) and the Weiss temperature (θ).

-

Calculate the effective magnetic moment (µeff) from the Curie constant.

-

AC Magnetic Susceptibility Measurement

AC susceptibility measurements are used to probe the dynamic magnetic properties of a material and are particularly useful for identifying magnetic ordering temperatures and studying slow magnetic relaxation phenomena.

Objective: To determine the AC magnetic susceptibility of a cobalt(II) selenate sample as a function of temperature and frequency.

Materials and Equipment:

-

SQUID Magnetometer with AC measurement capability or a dedicated AC susceptometer.

-

Powdered cobalt(II) selenate sample.

-

Sample holder.

Procedure:

-

Sample Preparation and Loading: Follow the same procedure as for SQUID magnetometry.

-

Measurement Setup:

-

Set the parameters for the AC measurement:

-

AC driving field amplitude (typically a few Oersteds).

-

Frequency of the AC field (ranging from Hz to kHz).

-

DC bias field (can be zero or a finite value).

-

-

Cool the sample to the lowest desired temperature.

-

Measure the in-phase (χ') and out-of-phase (χ'') components of the AC susceptibility as the temperature is slowly increased.

-

-

Data Analysis:

-

Plot χ' and χ'' as a function of temperature.

-

The peak in the χ' vs. T plot often indicates the magnetic ordering temperature (TN or TC).

-

A non-zero χ'' component indicates the presence of magnetic relaxation processes.

-

Powder Neutron Diffraction

Powder neutron diffraction is a powerful technique for determining the crystal and magnetic structures of materials. Neutrons have a magnetic moment and can be scattered by the magnetic moments of atoms in a crystal, providing direct information about the arrangement of magnetic spins.

Objective: To determine the magnetic structure of a cobalt(II) selenate compound below its magnetic ordering temperature.

Materials and Equipment:

-

Powder neutron diffractometer.

-

Powdered cobalt(II) selenate sample.

-

Vanadium can or other suitable sample container for neutron diffraction.

Procedure:

-

Data Collection:

-

Collect a powder neutron diffraction pattern of the sample at a temperature above the magnetic ordering temperature (in the paramagnetic state). This pattern will only contain nuclear scattering peaks.

-

Collect a second powder neutron diffraction pattern at a temperature well below the magnetic ordering temperature (e.g., at 2 K). This pattern will contain both nuclear and magnetic scattering peaks.

-

-

Data Analysis and Structure Refinement:

-

Rietveld Refinement of the Nuclear Structure:

-

Use a Rietveld refinement program (e.g., GSAS or FullProf) to refine the crystal structure using the data collected in the paramagnetic state. This will provide the precise atomic positions.

-

-

Determination of the Magnetic Propagation Vector:

-

Subtract the high-temperature (paramagnetic) data from the low-temperature (magnetically ordered) data to isolate the magnetic scattering peaks.

-

Index the magnetic peaks to determine the magnetic propagation vector (k), which describes the periodicity of the magnetic structure relative to the crystal lattice.

-

-

Magnetic Structure Refinement:

-

Using the determined propagation vector and the refined crystal structure, propose a model for the magnetic structure (the arrangement of the magnetic moments on the cobalt ions).

-

Perform a Rietveld refinement of the low-temperature data using the proposed magnetic structure model. The refinement will adjust the orientation and magnitude of the magnetic moments to achieve the best fit to the experimental data.

-

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of the magnetic properties of cobalt(II) selenate compounds.

Caption: Workflow for the magnetic characterization of cobalt(II) selenate compounds.

Caption: Logical flow for Curie-Weiss analysis of magnetic susceptibility data.

Caption: Logical workflow for magnetic structure determination using powder neutron diffraction.

References

Unraveling the Thermal Degradation of Cobalt(II) Selenate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition behavior of cobalt(II) selenate pentahydrate (CoSeO₄·5H₂O). Understanding the thermal stability and decomposition pathway of this compound is crucial for its application in various fields, including materials science and as a precursor in the synthesis of cobalt-containing materials. This document summarizes the key decomposition stages, presents available quantitative data, outlines typical experimental protocols, and provides a visual representation of the decomposition process.

Core Concepts: Thermal Decomposition Pathway

The thermal decomposition of cobalt(II) selenate pentahydrate is a multi-step process initiated by the loss of its water of hydration, followed by the breakdown of the anhydrous salt into cobalt oxide.[1] The crystal structure of cobalt(II) selenate pentahydrate is isostructural with copper(II) sulfate pentahydrate (CuSO₄·5H₂O), suggesting a similar, stepwise dehydration process.[1]

The general sequence of decomposition can be outlined as follows:

-

Dehydration: The five water molecules are removed in successive stages at increasing temperatures. This process involves the formation of lower hydrates as intermediates before the formation of the anhydrous cobalt(II) selenate.

-

Decomposition of Anhydrous Salt: The anhydrous cobalt(II) selenate (CoSeO₄) subsequently decomposes at higher temperatures.

-

Formation of Final Residue: The final solid product of the thermal decomposition in an oxidizing atmosphere is a cobalt oxide.[1]

Quantitative Thermal Analysis Data

Detailed quantitative data for the thermal decomposition of cobalt(II) selenate pentahydrate is available in specialized scientific literature. While specific numerical values from the primary research are not fully detailed in the immediate search results, the decomposition follows a pattern analogous to other hydrated metal selenates and sulfates. For illustrative purposes, the well-documented decomposition of the isostructural copper(II) sulfate pentahydrate provides a model for the expected behavior. The process for cobalt(II) selenate pentahydrate is expected to show distinct mass loss steps corresponding to the removal of water molecules and the final decomposition of the anhydrous salt.

Table 1: Illustrative Decomposition Stages of a Hydrated Metal Selenate (Modeled on Analogous Compounds)

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Description |

| Stage I | 50 - 150 | Varies | Loss of weakly bound water molecules, potentially in overlapping steps. |

| Stage II | 150 - 300 | Varies | Loss of more strongly bound water of hydration to form the anhydrous salt. |

| Stage III | > 600 | Varies | Decomposition of the anhydrous metal selenate to form the corresponding metal oxide. |

Note: The precise temperature ranges and mass loss percentages for CoSeO₄·5H₂O require direct consultation of dedicated thermal analysis studies.

Experimental Protocols for Thermal Analysis

The study of the thermal decomposition of cobalt(II) selenate pentahydrate typically employs techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).[1]

Simultaneous Thermogravimetric and Differential Thermal Analysis (TG-DTA)

A standard experimental protocol for analyzing the thermal decomposition of cobalt(II) selenate pentahydrate would involve the following:

-

Instrumentation: A simultaneous TG-DTA or TGA/DSC instrument capable of precise temperature control and mass measurement.

-

Sample Preparation: A small, accurately weighed sample of crystalline cobalt(II) selenate pentahydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant, linear heating rate (e.g., 10°C/min).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as a dynamic flow of dry air or an inert gas like nitrogen or argon, at a specified flow rate (e.g., 50-100 mL/min).

-

Data Collection: The instrument continuously records the sample mass (TGA curve) and the temperature difference between the sample and a reference (DTA curve) or the heat flow to the sample (DSC curve) as a function of the furnace temperature.

The resulting TGA curve provides quantitative information on mass changes, while the DTA/DSC curve indicates whether the decomposition events are endothermic or exothermic.

Visualizing the Decomposition Pathway

The logical progression of the thermal decomposition of cobalt(II) selenate pentahydrate can be represented as a workflow diagram.

Caption: Thermal decomposition pathway of cobalt(II) selenate pentahydrate.

This guide provides a foundational understanding of the thermal decomposition behavior of cobalt(II) selenate pentahydrate. For precise quantitative data and in-depth kinetic analysis, consulting the primary research literature is recommended. The provided experimental framework and decomposition pathway serve as a valuable reference for researchers and professionals working with this compound.

References

Spectroscopic Properties of Cobalt(II) Selenate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of cobalt(II) selenate (CoSeO₄). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the characterization and application of this inorganic compound. This document details the electronic, vibrational, and magnetic properties of cobalt(II) selenate as determined by various spectroscopic techniques, and includes detailed experimental protocols and data presented in a clear and accessible format.

Introduction to Cobalt(II) Selenate

Cobalt(II) selenate is an inorganic compound that exists in both anhydrous and hydrated forms. The hydrated forms, such as cobalt(II) selenate hexahydrate ([Co(H₂O)₆]SeO₄), are more common. In these hydrated salts, the cobalt(II) ion is typically coordinated by six water molecules, forming an octahedral [Co(H₂O)₆]²⁺ complex cation. The spectroscopic properties of cobalt(II) selenate are largely dictated by the electronic structure of the d⁷ cobalt(II) ion and the vibrational modes of the selenate anion (SeO₄²⁻) and the coordinating water molecules. Understanding these properties is crucial for its potential applications in various fields, including catalysis, materials science, and as a precursor in the synthesis of other cobalt-containing materials.

Electronic Spectroscopy (UV-Vis-NIR)

The electronic spectrum of cobalt(II) selenate is characterized by d-d transitions of the Co(II) ion. In an octahedral crystal field, as is the case for the hexaaqua complex, these transitions are Laporte-forbidden, resulting in weak absorption bands.

Aqueous Solutions: In aqueous solution, cobalt(II) selenate dissociates to form the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which imparts a characteristic pink or light red color to the solution. The UV-Vis-NIR spectrum of this complex exhibits a main absorption band in the visible region.

| Wavelength (λmax) | Wavenumber (νmax) | Molar Absorptivity (ε) | Assignment |

| ~510 - 530 nm | ~19600 - 19230 cm⁻¹ | ~5 - 10 L mol⁻¹ cm⁻¹ | ⁴T₁g(F) → ⁴T₁g(P) |

| ~1190 nm | ~8400 cm⁻¹ | ~2 L mol⁻¹ cm⁻¹ | ⁴T₁g(F) → ⁴T₂g(F) |

Solid-State: The diffuse reflectance spectrum of solid hydrated cobalt(II) selenate is expected to be similar to that of its aqueous solution, dominated by the absorptions of the [Co(H₂O)₆]²⁺ chromophore.

Experimental Protocol: UV-Vis-NIR Spectroscopy of Aqueous Cobalt(II) Selenate

-

Preparation of Stock Solution: Accurately weigh a known mass of cobalt(II) selenate hydrate and dissolve it in a specific volume of deionized water in a volumetric flask to prepare a stock solution of known concentration (e.g., 0.1 M).

-

Preparation of Dilutions: Prepare a series of standard solutions of varying concentrations by diluting the stock solution with deionized water.

-

Spectrometer Setup: Use a dual-beam UV-Vis-NIR spectrophotometer. Use deionized water as the reference solution in a matched cuvette.

-

Data Acquisition: Record the absorption spectra of the standard solutions and the unknown sample over a wavelength range of 200-1400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for characterizing the selenate anion and the coordinated water molecules in cobalt(II) selenate. The selenate ion (SeO₄²⁻), with tetrahedral (Td) symmetry, has four fundamental vibrational modes: ν₁(A₁), ν₂(E), ν₃(F₂), and ν₄(F₂). In the solid state, the symmetry of the selenate ion may be lowered due to crystal packing effects, leading to the splitting of degenerate modes and the appearance of otherwise inactive modes in the infrared spectrum.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

| ν(O-H) | 3000 - 3600 | Stretching vibrations of coordinated water molecules |

| δ(H-O-H) | 1600 - 1650 | Bending vibrations of coordinated water molecules |

| ν₃(SeO₄²⁻) | 850 - 950 | Asymmetric stretching of the selenate ion |

| ν₁(SeO₄²⁻) | ~830 | Symmetric stretching of the selenate ion |

| ν₄(SeO₄²⁻) | 400 - 450 | Asymmetric bending of the selenate ion |

| ν₂(SeO₄²⁻) | 300 - 350 | Symmetric bending of the selenate ion |

| Librational modes of H₂O | 500 - 800 | Rocking, wagging, and twisting of coordinated water |

| ν(Co-O) | 200 - 400 | Stretching vibrations of the cobalt-oxygen bonds |

Note: Specific peak positions can vary depending on the degree of hydration and the crystal structure.

Experimental Protocol: FTIR and Raman Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of finely ground cobalt(II) selenate with dry potassium bromide powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Data Acquisition: Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the characteristic vibrational bands corresponding to the selenate ion and water molecules.

Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the crystalline cobalt(II) selenate sample on a microscope slide or in a capillary tube.

-

Data Acquisition: Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm). Record the Raman spectrum over a relevant spectral range (e.g., 100-4000 cm⁻¹).

-

Data Analysis: Identify and assign the Raman-active vibrational modes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that probes paramagnetic species, such as the high-spin Co(II) ion (S=3/2). The EPR spectrum of cobalt(II) is often complex due to large g-anisotropy and zero-field splitting. For high-spin Co(II) in an octahedral environment, the spectra are typically recorded at very low temperatures (liquid helium temperatures, ~4 K) due to fast spin-lattice relaxation at higher temperatures. The spectrum is characterized by effective g-values.

For a high-spin d⁷ ion in an octahedral field, the ground state is a ⁴T₁g state. Spin-orbit coupling and lower symmetry distortions split this state, leading to a Kramers doublet as the ground state, which is EPR active. The EPR spectrum is expected to be highly anisotropic.

| Parameter | Description | Expected Value Range |

| g_eff | Effective g-factors | Can be highly anisotropic, with values ranging from ~2 to ~6 |

| A(⁵⁹Co) | Hyperfine coupling to the ⁵⁹Co nucleus (I=7/2) | Can lead to an eight-line hyperfine pattern |

Note: The exact g-values and hyperfine coupling constants are highly sensitive to the local coordination environment of the Co(II) ion.

Experimental Protocol: EPR Spectroscopy

-

Sample Preparation: A powdered sample of cobalt(II) selenate is placed in a quartz EPR tube. To reduce spin-spin interactions, the sample can be magnetically diluted by co-crystallization with a diamagnetic, isostructural host, such as zinc selenate.

-

Spectrometer Setup: An X-band EPR spectrometer equipped with a cryostat for low-temperature measurements is typically used.

-

Data Acquisition: The EPR spectrum is recorded at a low temperature (e.g., 4.2 K). The microwave frequency and magnetic field are swept to obtain the spectrum.

-

Data Analysis: The spectrum is analyzed to determine the effective g-values and any resolved hyperfine coupling constants. Simulation of the spectrum is often necessary for accurate parameter extraction.

Logical and Experimental Workflows

The characterization of cobalt(II) selenate involves a logical progression of synthesis followed by spectroscopic analysis to elucidate its structural and electronic properties.

Synthesis and Characterization Workflow

An In-depth Technical Guide to the Solvothermal Synthesis of Cobalt(II) Selenate and Related Nanomaterials

The synthesis of advanced nanomaterials is a cornerstone of innovation in materials science, catalysis, and medicine. Among these, cobalt-based selenium nanomaterials have garnered significant interest due to their unique magnetic, optical, and electrochemical properties. While cobalt selenides (CoSe, CoSe₂) are widely studied, there is a growing focus on oxygen-containing species such as cobalt(II) selenate (CoSeO₄) and cobalt(II) selenite (CoSeO₃) for applications in electrocatalysis and energy storage.

This technical guide provides a comprehensive overview of the solvothermal synthesis of cobalt(II) selenate and related cobalt-selenium nanomaterials. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Synthesis Methodologies: The Solvothermal Approach

Solvothermal synthesis is a versatile method for producing crystalline nanomaterials from precursors in a solvent at temperatures above its boiling point, conducted in a sealed vessel known as an autoclave. This technique allows for precise control over the size, morphology, and crystal phase of the resulting nanoparticles by tuning parameters such as temperature, time, solvent type, and precursor concentration. For cobalt-selenium compounds, this method is advantageous for its ability to produce uniform and well-dispersed nanostructures.[1][2]

A typical solvothermal process involves the dissolution of a cobalt salt (e.g., cobalt chloride) and a selenium source in a suitable solvent, followed by heating in an autoclave.[3] The elevated temperature and pressure facilitate the reaction and crystallization of the desired nanomaterial.

References

Hydrothermal Synthesis of Cobalt(II) Selenate Crystals: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hydrothermal synthesis of cobalt(II) selenate (CoSeO₄) crystals presents a promising avenue for the development of novel materials with potential applications in catalysis, electronics, and drug development. This technical guide provides a comprehensive overview of the hydrothermal method as it applies to the synthesis of cobalt-selenium-oxygen compounds, offering a framework for the targeted synthesis of cobalt(II) selenate crystals. While specific literature detailing the hydrothermal synthesis of pure CoSeO₄ is limited, this guide extrapolates from established protocols for related materials and the fundamental principles of hydrothermal crystal growth.

Introduction to Hydrothermal Synthesis

Hydrothermal synthesis is a versatile and widely employed method for the synthesis of crystalline materials from aqueous solutions under conditions of high temperature and pressure.[1] This technique facilitates the dissolution and recrystallization of substances that are sparingly soluble under ambient conditions. The key parameters influencing the outcome of hydrothermal synthesis include temperature, pressure, reaction time, pH of the precursor solution, and the nature of the mineralizer. By carefully controlling these parameters, it is possible to tailor the size, morphology, and crystallinity of the resulting product.

Experimental Protocols for Related Cobalt-Selenium-Oxygen Compounds

A general approach involves the reaction of a cobalt(II) salt with a selenium-containing precursor in an aqueous solution within a sealed autoclave reactor. The following table summarizes typical experimental parameters gleaned from the synthesis of related cobalt-selenium compounds, which can serve as a basis for designing experiments for CoSeO₄ synthesis.

Table 1: General Hydrothermal Synthesis Parameters for Cobalt-Selenium-Oxygen Compounds

| Parameter | Typical Range/Value | Role in Synthesis |

| Cobalt Precursor | Cobalt(II) chloride (CoCl₂), Cobalt(II) nitrate (Co(NO₃)₂), Cobalt(II) acetate (Co(CH₃COO)₂) | Source of Cobalt(II) ions |

| Selenium Precursor | Selenious acid (H₂SeO₃), Selenium dioxide (SeO₂) | Source of selenate or selenite ions |

| Solvent | Deionized water | Reaction medium |

| Temperature | 150 - 250 °C | Influences reaction kinetics and solubility of precursors |

| Pressure | Autogenous (generated by heating the sealed vessel) | Affects the solubility of reactants and the stability of phases |

| Reaction Time | 12 - 72 hours | Determines the extent of crystal growth and phase purity |

| pH | 2 - 7 | Influences the speciation of selenium and cobalt ions in solution |

| Mineralizer | (Optional) Alkali hydroxides, halides | Can alter the solubility of precursors and influence crystal habit |

Proposed Experimental Workflow for Cobalt(II) Selenate Synthesis

The following diagram illustrates a logical workflow for the systematic investigation of the hydrothermal synthesis of cobalt(II) selenate crystals. This workflow emphasizes the iterative nature of optimizing synthesis parameters to achieve the desired product.

Caption: Experimental workflow for hydrothermal synthesis.

Logical Relationships in Hydrothermal Synthesis

The successful synthesis of cobalt(II) selenate crystals is contingent on the interplay of various experimental parameters. The diagram below outlines the key relationships between these parameters and the resulting crystal properties. Understanding these relationships is crucial for rationally designing experiments and troubleshooting synthesis outcomes.

Caption: Synthesis parameters and crystal properties.

Characterization of Cobalt(II) Selenate Crystals

Once the synthesis is complete, a suite of characterization techniques is essential to confirm the identity, purity, and properties of the resulting crystals.

Table 2: Key Characterization Techniques

| Technique | Purpose | Expected Outcome for CoSeO₄ |

| Powder X-ray Diffraction (XRD) | Phase identification and determination of crystal structure. | A diffraction pattern matching the known crystal structure of CoSeO₄. |

| Scanning Electron Microscopy (SEM) | Investigation of crystal morphology and size distribution. | Images revealing the shape and size of the synthesized crystals. |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental analysis to confirm the presence and ratio of Co, Se, and O. | Elemental map and spectra confirming the elemental composition. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups, specifically the selenate (SeO₄²⁻) anion. | Absorption bands characteristic of the Se-O vibrations in the selenate group. |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition behavior. | Data on the temperature at which the compound decomposes. |

Conclusion and Future Directions

While a direct and detailed protocol for the hydrothermal synthesis of cobalt(II) selenate remains to be extensively documented in publicly available literature, the principles of hydrothermal synthesis and the established procedures for related cobalt-selenium-oxygen compounds provide a solid foundation for its successful preparation. The experimental workflow and logical relationships outlined in this guide offer a systematic approach to optimizing the synthesis parameters. Future research should focus on the systematic exploration of the parameter space to elucidate the precise conditions required for the controlled synthesis of high-quality cobalt(II) selenate crystals, which will, in turn, enable a thorough investigation of their properties and potential applications.

References

An In-depth Technical Guide to Cobalt(II) Selenate (CAS 14590-19-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and thermal behavior of Cobalt(II) selenate and its hydrated forms. The information is curated for professionals in research and development who require detailed chemical and physical data, as well as experimental methodologies.

Core Properties of Cobalt(II) Selenate and its Hydrates

Cobalt(II) selenate is an inorganic compound with the chemical formula CoSeO₄. While the anhydrous form (CAS 14590-19-3) is known, it is the hydrated forms, particularly the pentahydrate and tetrahydrate, that are more extensively characterized in scientific literature. The anhydrous form's physical properties such as melting and boiling points are not well-defined, as it is typically produced by the thermal decomposition of its hydrates.

Quantitative Data Summary

The following tables summarize the key quantitative data for the anhydrous and common hydrated forms of Cobalt(II) selenate.

Table 1: Physical and Chemical Properties of Anhydrous Cobalt(II) Selenate

| Property | Value | Reference |

| CAS Number | 14590-19-3 | [1] |

| Molecular Formula | CoO₄Se | [1] |

| Molecular Weight | 201.90 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | N/A | [2] |

| Boiling Point | N/A | [2] |

| Density | N/A | [2] |

| Solubility in H₂O | N/A | [2] |

Table 2: Properties of Cobalt(II) Selenate Hydrates

| Property | Cobalt(II) Selenate Pentahydrate (CoSeO₄·5H₂O) | Cobalt(II) Selenate Tetrahydrate (CoSeO₄·4H₂O) |

| Molecular Weight | 291.97 g/mol | Not specified |

| Appearance | Red triclinic crystals | Not specified |

| Density | 2.51 g/cm³ | Not specified |

| Thermal Behavior | Decomposes on heating | Not specified |

| Crystal System | Triclinic | Not specified |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Cobalt(II) selenate and its precursors are crucial for reproducible research. The following protocols are based on established scientific literature.

Synthesis of Cobalt(II) Selenite Dihydrate

This protocol describes the preparation of Cobalt(II) selenite dihydrate, a related precursor.

Materials:

-

Selenium dioxide (SeO₂)

-

Cobalt(II) acetate

-

Glacial acetic acid

-

Methanol

-

Ether

Procedure:

-

Prepare a solution of 2.22 g (20 mmol) of selenium dioxide in 100 ml of 50% acetic acid.

-

In a separate beaker, dissolve 10 mmol of the metal acetate in 100 ml of glacial acetic acid, and heat the solution.

-

Gradually add the selenium dioxide solution to the hot metal acetate solution while continuously stirring.

-

A precipitate of the normal selenite will form. Filter the precipitate.

-

Wash the precipitate with 50% acetic acid, followed by methanol, and then ether.

-

Air-dry the resulting normal selenite.[3]

Thermal Decomposition of Hydrated Cobalt(II) Selenite

This protocol outlines the investigation of the thermal decomposition of hydrated Cobalt(II) selenite.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Thermal Analyzer (DTA)

-

Air-oven

-

FT-IR Spectrometer

Procedure:

-

Trace the thermal decomposition of the transition metal selenite dihydrates from 50-700°C using TGA/DTA measurements.

-

Heat the selenite samples in an air-oven to various temperatures as determined from the TGA/DTA curves, where different colored products are obtained.

-

Determine the structures of the initial selenites and the thermal intermediates through chemical analyses and FT-IR spectral measurements.

-

For cobalt selenite, observe gradual changes in the FT-IR spectra upon thermal treatment up to 225°C, where water loss results in the observation of primarily selenite anions.[3]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and thermal analysis of cobalt selenate hydrates, leading to the formation of anhydrous cobalt selenate and its subsequent decomposition to cobalt oxide.

Caption: Workflow for Cobalt(II) Selenate Synthesis and Decomposition.

Concluding Remarks

This guide provides essential technical information on Cobalt(II) selenate for the scientific community. The lack of extensive data on the anhydrous form highlights a potential area for further research. The provided experimental protocols offer a foundation for the synthesis and analysis of cobalt-selenium compounds. Researchers are encouraged to consult the cited literature for more detailed information and to adapt these methodologies to their specific research needs.

References

In-Depth Technical Guide to Phase Transitions in Cobalt(II) Selenate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and phase transitions of cobalt(II) selenate hydrates. The information is curated for professionals in research and development who require detailed data on the physicochemical properties of these compounds.

Introduction

Cobalt(II) selenate (CoSeO₄) can exist in various hydrated forms, with the number of water molecules in the crystal lattice significantly influencing its physical and chemical properties. These hydrates undergo phase transitions, primarily dehydration, upon heating. Understanding the temperatures at which these transitions occur, the associated enthalpy changes, and the structural transformations is crucial for applications in materials science, catalysis, and potentially in the controlled release of therapeutic agents. This guide summarizes the available quantitative data, details experimental protocols for synthesis and analysis, and provides visualizations of the structural relationships and experimental workflows.

Synthesis of Cobalt(II) Selenate Hydrates

The synthesis of cobalt(II) selenate hydrates typically involves the reaction of a soluble cobalt(II) salt with a selenate source in an aqueous solution. The degree of hydration in the final product is sensitive to the preparation conditions, such as temperature and atmospheric moisture.

General Aqueous Synthesis Protocol

A common method for preparing cobalt(II) selenate hydrates, such as the pentahydrate (CoSeO₄·5H₂O), involves the following steps:

-

Reaction Setup: A soluble cobalt(II) salt, such as cobalt(II) carbonate or cobalt(II) chloride, is dissolved in deionized water.

-

Addition of Selenic Acid: Selenic acid (H₂SeO₄) is carefully added to the cobalt(II) salt solution. The stoichiometry of the reactants will determine the final product.

-

Crystallization: The resulting solution is allowed to crystallize, often through slow evaporation at room temperature. The controlled evaporation of the solvent is critical to obtaining well-defined crystals of a specific hydrate.

-

Isolation and Drying: The crystals are then isolated by filtration, washed with a small amount of cold deionized water, and dried under controlled conditions to prevent efflorescence or further dehydration.

Experimental Characterization of Phase Transitions

The phase transitions of cobalt(II) selenate hydrates are primarily studied using thermal analysis techniques, complemented by crystallographic and spectroscopic methods to elucidate structural changes.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to investigate the dehydration and decomposition processes.

-

TGA Protocol:

-

A small, accurately weighed sample of the cobalt(II) selenate hydrate is placed in a TGA crucible (typically alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight loss of the sample is recorded as a function of temperature. The resulting curve provides information about the temperatures at which water molecules are lost.

-

-

DSC Protocol:

-

A small, accurately weighed sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic peaks in the DSC curve correspond to phase transitions such as dehydration, and the area under the peak is proportional to the enthalpy change of the transition.

-

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is employed to identify the crystal structure of the different hydrate phases and the resulting anhydrous compounds at various temperatures.

-

XRD Protocol:

-

A powdered sample of the cobalt(II) selenate hydrate is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays.

-

The diffraction pattern (intensity versus diffraction angle, 2θ) is recorded.

-

The obtained pattern is compared with standard diffraction patterns from crystallographic databases to identify the phases present. Temperature-dependent PXRD can be used to monitor structural changes during heating.

-

Quantitative Data on Phase Transitions

While detailed quantitative data for all cobalt(II) selenate hydrates is not extensively available in single sources, information can be compiled from various studies. Cobalt(II) selenate pentahydrate (CoSeO₄·5H₂O) is known to be isostructural with copper(II) sulfate pentahydrate (CuSO₄·5H₂O), suggesting a similar multi-step dehydration process.

Data for the closely related cobalt(II) selenite hydrates provides insight into the expected thermal behavior. For instance, thermogravimetric analysis of cobalt selenite hydrate shows distinct weight loss steps corresponding to dehydration at different temperatures.

Table 1: Thermal Decomposition Data for Cobalt Selenite Hydrate [1][2]

| Temperature Range (°C) | Weight Loss (%) | Corresponding Process |

| ~80 | - | Initial dehydration |

| ~120 | - | Further dehydration |

| Up to 360 | 16.73 | Dehydration and onset of decomposition |

| Up to 800 | 57.38 | Complete decomposition |

Note: This data is for cobalt selenite hydrate and serves as an illustrative example. Specific enthalpy values for cobalt(II) selenate hydrates require further dedicated experimental investigation.

Crystallographic Data

The crystal structures of several cobalt(II) selenate and selenite compounds have been determined, providing a basis for understanding their properties.

Table 2: Crystallographic Data for Selected Cobalt(II) Selenate and Selenite Compounds [1][3][4][5]

| Compound | Crystal System | Space Group | Reference |

| [(CH₃)₄N]₂--INVALID-LINK--₂·4H₂O | Orthorhombic | Pca2₁ | [3] |

| Co(HSeO₃)₂·2H₂O | Monoclinic | P2₁/n | [1] |

| Rb₂--INVALID-LINK--₂ | Monoclinic | P12₁/a1 | [4] |

| CoSeO₄·5H₂O | Triclinic | P-1 | [5] |

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for characterizing the phase transitions of cobalt(II) selenate hydrates using thermal analysis.

References

Methodological & Application

Application Notes and Protocols: Cobalt(II) Selenate as a Precursor for High-Performance Cobalt Selenide Electrocatalysts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for the synthesis of cobalt selenide electrocatalysts using cobalt(II) selenate as a precursor. Cobalt selenide catalysts are gaining significant attention for their potential in energy conversion and storage applications, particularly for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting technologies. The methodologies outlined below are based on established synthesis routes for transition metal chalcogenides and can be adapted for specific research needs.

Introduction to Cobalt Selenide Catalysts

Cobalt selenide (CoSe, CoSe₂, Co₇Se₈, etc.) has emerged as a promising non-precious metal catalyst due to its high catalytic activity, stability in both acidic and alkaline media, and relatively low cost. The use of cobalt(II) selenate as a precursor offers a direct and potentially more straightforward route to forming various phases of cobalt selenide with controlled morphology and composition. These materials are of interest not only in water electrolysis but also in other catalytic applications. Research has shown that cobalt selenide nanostructures can exhibit excellent performance, rivaling that of more expensive materials.[1][2]

Synthesis Protocols

Two primary methods for the synthesis of cobalt selenide catalysts from a cobalt(II) selenate precursor are detailed below: a hydrothermal/solvothermal method and an electrodeposition method.

Protocol 1: Hydrothermal/Solvothermal Synthesis of Cobalt Selenide Nanostructures

This method involves the reaction of cobalt(II) selenate with a selenium source in a sealed vessel under elevated temperature and pressure. The solvent can be water (hydrothermal) or an organic solvent (solvothermal).

Materials:

-

Cobalt(II) selenate (CoSeO₄)

-

Selenium powder (Se) or Sodium Selenite (Na₂SeO₃)

-

Reducing agent (e.g., hydrazine hydrate, N₂H₄·H₂O)

-

Solvent (deionized water for hydrothermal, ethylene glycol or ethanol for solvothermal)

-

Teflon-lined stainless steel autoclave

Procedure:

-

Precursor Solution Preparation:

-

In a typical synthesis, dissolve a stoichiometric amount of cobalt(II) selenate in the chosen solvent (e.g., 40 mL of deionized water).

-

In a separate vessel, dissolve the selenium source. If using selenium powder, it may need to be reduced. For instance, selenium powder can be dissolved in an aqueous solution of sodium hydroxide.[2]

-

-

Mixing and Transfer:

-

Add the selenium source solution to the cobalt(II) selenate solution under vigorous stirring.

-

If a reducing agent is required, add it dropwise to the mixture.

-

Transfer the final mixture to a Teflon-lined stainless steel autoclave.

-

-

Hydrothermal/Solvothermal Reaction:

-

Seal the autoclave and heat it to a temperature between 140°C and 180°C for 12 to 24 hours.[3] The specific temperature and time will influence the crystal phase and morphology of the resulting cobalt selenide.

-

-

Product Recovery and Cleaning:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the black precipitate by centrifugation or filtration.

-

Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in a vacuum oven at 60°C for 12 hours.

-

Protocol 2: Electrodeposition of Cobalt Selenide Films

Electrodeposition offers a direct method to grow cobalt selenide films onto conductive substrates, creating binder-free electrodes.

Materials:

-

Cobalt(II) selenate (CoSeO₄)

-

Selenous acid (H₂SeO₃) or Sodium Selenite (Na₂SeO₃)

-

Supporting electrolyte (e.g., boric acid)

-

Conductive substrate (e.g., glassy carbon, nickel foam, carbon cloth)

-

Three-electrode electrochemical cell (working electrode: substrate, counter electrode: platinum wire, reference electrode: Ag/AgCl)

-

Potentiostat/Galvanostat

Procedure:

-

Electrolyte Bath Preparation:

-

Prepare an aqueous solution containing cobalt(II) selenate (e.g., 0.01 M) and a selenium source such as selenous acid (e.g., 0.01 M).

-

Add a supporting electrolyte like boric acid to maintain a stable pH.

-

-

Electrochemical Setup:

-

Assemble the three-electrode cell with the prepared electrolyte. The conductive substrate serves as the working electrode.

-

-

Electrodeposition:

-

Perform electrodeposition using techniques like cyclic voltammetry or chronoamperometry. A constant potential, for instance, -1.2 V vs. Ag/AgCl for a specific duration (e.g., 400 seconds), can be applied.[4] The deposition parameters (potential, time, and electrolyte concentration) will determine the film's thickness, morphology, and composition.

-

-

Post-treatment (Optional):

-

The deposited film may be annealed under an inert atmosphere (e.g., argon or nitrogen) at temperatures ranging from 300°C to 500°C to improve crystallinity and catalytic activity.

-

-

Cleaning:

-

Gently rinse the electrode with deionized water and dry it before characterization and testing.

-

Characterization of Cobalt Selenide Catalysts

To evaluate the synthesized materials, a suite of characterization techniques should be employed:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the cobalt selenide.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the catalyst.

-

Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanostructures, including lattice fringes and particle size distribution.

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of cobalt and selenium on the catalyst's surface.[5]

Performance Data of Cobalt Selenide Catalysts

The following tables summarize the electrocatalytic performance of various cobalt selenide catalysts for the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER).

Table 1: OER Performance of Cobalt Selenide-Based Electrocatalysts in Alkaline Media

| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |

| Co₇Se₈ Nanoflakes | 260 | 32.6 | > 12 hours | [1] |

| CoSe Nanostructured Film | 271 (at 20 mA/cm²) | Not Reported | > 10 hours | [1] |

| CoSe₂@NC | Not Applicable | Not Applicable | Not Applicable | [6][7] |

| Co-Fe Selenide Nanosheets | 217 | 41 | > 72 hours | [8] |

Table 2: HER Performance of Cobalt Selenide-Based Electrocatalysts

| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference |

| CoSe₂@NC | 184 | 58.4 | Not Specified | [6][7] |

| CoSe₂/Co-oxide Composite | 305 | Not Reported | 1.0 M KOH | [4] |

| CoSe₂/Co-oxide Composite | 205 | Not Reported | 0.5 M H₂SO₄ | [4] |

| Electrodeposited Co-Se | 116 | 80.1 | Not Specified | Not Found |

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the synthesis and characterization of cobalt selenide catalysts.

Caption: Hydrothermal/Solvothermal Synthesis and Characterization Workflow.

Caption: Electrodeposition and Electrochemical Testing Workflow.

Conclusion

Cobalt(II) selenate is a viable and effective precursor for the synthesis of catalytically active cobalt selenide materials. The protocols provided herein for hydrothermal/solvothermal and electrodeposition methods offer reproducible pathways to produce these catalysts. The choice of synthesis route will ultimately depend on the desired morphology, substrate compatibility, and specific application. The performance data indicates that cobalt selenide catalysts are highly competitive for water electrolysis applications, and further optimization of synthesis parameters is likely to yield even greater efficiencies. Researchers are encouraged to use these notes as a foundation for their work in developing next-generation electrocatalysts.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogen Evolution-Directed Electrodeposition of a Cobalt Selenide/Cobalt Oxide Electrocatalyst for the Hydrogen and Oxygen Evolution Reactions | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 7. pure.korea.ac.kr [pure.korea.ac.kr]

- 8. researchgate.net [researchgate.net]

Electrochemical Applications of Cobalt Selenate-Derived Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Materials derived from cobalt(II) selenate, primarily in the form of cobalt selenides (e.g., CoSe, CoSe₂, Co₀.₈₅Se), have garnered significant attention in the field of electrochemistry. Their unique electronic properties, high electrical conductivity, and rich redox chemistry make them highly promising candidates for a range of applications, including energy storage and sensing. This document provides detailed application notes and experimental protocols for the use of these materials in supercapacitors, sodium-ion batteries, electrocatalysis for the hydrogen evolution reaction (HER), and electrochemical sensors. While many synthesis routes utilize cobalt salts such as cobalt nitrate or chloride, cobalt(II) selenate can serve as a suitable cobalt precursor for the formation of various cobalt selenide nanostructures.

I. Supercapacitors

Application Note

Cobalt selenide-based materials are excellent candidates for supercapacitor electrodes due to their high theoretical capacitance and good electrical conductivity. Bimetallic selenides, such as nickel cobalt selenide, often exhibit enhanced electrochemical performance due to synergistic effects between the two metals. These materials typically store charge through Faradaic reactions, classifying them as pseudocapacitive materials. The nanostructuring of cobalt selenides, such as the formation of nanosheets or hollow spheres, is a key strategy to maximize the electrochemically active surface area and enhance ion diffusion kinetics.

Performance of Cobalt Selenide-Based Supercapacitors

| Material | Specific Capacitance/Capacity | Current Density | Cycling Stability | Energy Density | Power Density | Reference |

| Ni₀.₉₅Co₂.₀₅Se₄ | 1038.75 F g⁻¹ | 1 A g⁻¹ | 97.8% retention at 4 A g⁻¹ | 37.22 Wh kg⁻¹ | 800.90 W kg⁻¹ | [1] |

| Ni₀.₆Co₀.₄Se₂ | 1580 F g⁻¹ | 1 A g⁻¹ | 90% retention after 20,000 cycles at 10 A g⁻¹ | 44.1 Wh kg⁻¹ | 691.3 W kg⁻¹ | [2] |

| Co₀.₈Ni₀.₂Se₂ | 1472 mF cm⁻² | 1 mA cm⁻² | 74% retention after 1000 cycles | 0.052 mWh cm⁻² | 3.75 mW cm⁻² | [3] |

| NiCoSe/G-10 | 421.3 C g⁻¹ | 1 A g⁻¹ | 84.6% retention after 5000 cycles | 40.4 Wh kg⁻¹ | 533.3 W kg⁻¹ | [4] |

| Copper-Cobalt Selenide Hollow Spheres | 1775.4 F g⁻¹ / 295.9 mAh g⁻¹ | Not Specified | Desirable cyclability | 53.86 Wh kg⁻¹ | 800 W kg⁻¹ | [5] |

| V-CoSe₂/NF | 1830.2 F g⁻¹ | 1.5 A g⁻¹ | 118% retention after 5000 cycles | 103.03 Wh kg⁻¹ | 1200 W kg⁻¹ | [3] |

| CoSe₂/MoSe₂-3-1 | 211.97 mAh g⁻¹ | 1 A g⁻¹ | 94.2% retention after 2000 cycles at 3 A g⁻¹ | 51.84 Wh kg⁻¹ | 799.2 W kg⁻¹ | [6] |

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Cobalt Selenide Nanostructures

This protocol describes a general method for synthesizing cobalt selenide nanoparticles, which can be adapted for various morphologies.

-

Materials: Cobalt(II) salt (e.g., cobalt(II) selenate, cobalt(II) chloride, or cobalt(II) nitrate), Selenium powder (Se), Sodium hydroxide (NaOH), Deionized (DI) water.

-

Procedure:

-

Prepare "Solution A" by dissolving a specific amount of NaOH and Se powder in DI water with stirring. For example, 0.729 g of NaOH and 0.0632 g of Se powder can be dissolved in 6 mL of DI water and stirred for 30 minutes.[7]

-

Prepare "Solution B" by dissolving a cobalt(II) salt in DI water.

-

Mix Solution A and Solution B in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 90–170 °C) for a designated time (e.g., 12-24 hours).[7]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the black precipitate by centrifugation, wash it several times with DI water and ethanol, and dry it in a vacuum oven at 60-80 °C.[8]

-

Protocol 2: Fabrication of a Cobalt Selenide Working Electrode

-

Materials: As-synthesized cobalt selenide powder, Acetylene black (conductive agent), Polyvinylidene fluoride (PVDF) binder, N-methyl-2-pyrrolidone (NMP) solvent, Nickel foam (current collector).

-

Procedure:

-

Prepare a slurry by mixing the active material (cobalt selenide), acetylene black, and PVDF in a weight ratio of 80:10:10 in NMP.[9]

-

Grind the mixture to form a homogeneous slurry.[9]

-

Coat the slurry onto a piece of nickel foam.[9]

-

Dry the coated nickel foam in a vacuum oven at a specified temperature (e.g., 110 °C) for 12 hours to obtain the working electrode.[10]

-

Protocol 3: Electrochemical Measurements for Supercapacitors

-

Setup: A three-electrode system in an appropriate aqueous electrolyte (e.g., 2 M KOH).[9] The prepared cobalt selenide electrode serves as the working electrode, with a platinum wire as the counter electrode and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

-

Techniques:

-

Cyclic Voltammetry (CV): To evaluate the capacitive behavior and determine the operating potential window.

-

Galvanostatic Charge-Discharge (GCD): To calculate the specific capacitance and assess the rate capability.

-

Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer resistance and ion diffusion kinetics.

-

II. Sodium-Ion Batteries (SIBs)

Application Note

Cobalt selenide is a promising anode material for sodium-ion batteries (SIBs) due to its high theoretical capacity. However, it often suffers from large volume expansion during the sodiation/desodiation process, leading to poor cycling stability. To address this, cobalt selenide is often composited with carbonaceous materials (e.g., carbon nanotubes, graphene) or nanostructured to create void spaces that can accommodate the volume changes. These strategies also enhance the overall electrical conductivity of the electrode.

Performance of Cobalt Selenide-Based SIB Anodes

| Material | Reversible Specific Capacity | Current Density | Cycling Stability | Coulombic Efficiency | Reference |

| P-Co₀.₈₅Se@PNC | 351.52 mAh g⁻¹ | 1 A g⁻¹ | 0.075% capacity decay after 1000 cycles at 10 A g⁻¹ | Not Specified | [11] |

| CoSe₂/MoSe₂@NC/GF | 298 mAh g⁻¹ | 1 A g⁻¹ | Over 1000 cycles | Not Specified | [12] |

| Co₁₋ₓS@C | ~300 mAh g⁻¹ | 5 A g⁻¹ | After 250 cycles | Low | [10] |

Experimental Protocols

Protocol 4: Synthesis of Cobalt Selenide-Carbon Composite for SIB Anodes

This protocol describes the synthesis of cobalt selenide nanoparticles embedded in a carbon matrix, a common strategy to improve SIB anode performance.

-

Materials: Cobalt(II) salt, Selenium source, Carbon source (e.g., glucose, dopamine), DI water, Ethanol.

-

Procedure:

-

Synthesize a cobalt-based precursor, such as a metal-organic framework (MOF, e.g., ZIF-67), or a cobalt-containing polymer composite.

-

Perform a pyrolysis step under an inert atmosphere (e.g., N₂) to carbonize the organic component and form a cobalt/carbon composite.

-

Conduct a selenization step by heating the cobalt/carbon composite with a selenium source in a tube furnace under an inert atmosphere.[11]

-

The resulting cobalt selenide-carbon composite is then collected.

-

Protocol 5: Fabrication and Testing of a SIB Half-Cell

-

Electrode Preparation:

-

Prepare a working electrode slurry as described in Protocol 2, using the cobalt selenide-carbon composite as the active material.

-

Coat the slurry onto a copper foil current collector.

-

Dry the electrode and punch it into circular discs.

-

-

Cell Assembly:

-

Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox.

-

Use the prepared electrode as the working electrode, a sodium metal disc as the counter and reference electrode, and a glass fiber separator.

-

Use an appropriate electrolyte, such as 1 M NaClO₄ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC).

-

-

Electrochemical Measurements:

-

Perform galvanostatic charge-discharge cycling at various current densities to evaluate the specific capacity, cycling stability, and coulombic efficiency.

-

Conduct cyclic voltammetry to study the sodiation/desodiation mechanism.

-

Use electrochemical impedance spectroscopy to analyze the charge transfer and diffusion kinetics.

-

III. Electrocatalysis: Hydrogen Evolution Reaction (HER)

Application Note

Cobalt selenides have emerged as cost-effective and efficient electrocatalysts for the hydrogen evolution reaction (HER), a critical process for renewable hydrogen production. They offer an alternative to expensive platinum-based catalysts. The catalytic activity of cobalt selenides is influenced by their crystal structure, morphology, and electrical conductivity. Doping with other transition metals or compositing with conductive materials can further enhance their HER performance.

Performance of Cobalt Selenide-Based HER Electrocatalysts

| Electrocatalyst | Onset Overpotential (mV) | Tafel Slope (mV dec⁻¹) | Current Density for a Given Overpotential | Reference |

| CoSe₂ Nanoparticles | 140 | 95 | Not Specified | [9][13] |

| Co-Se (electrodeposited) | 116 | 80.1 | Not Specified | [8] |

| CoSe₂@NC | Not Specified | 58.4 | 10 mA cm⁻² at 184 mV | [12] |

| MoSe₂/NiSe₂ NWs | Not Specified | 46.9 | 100 mA cm⁻² at 249 mV | [14] |

Experimental Protocols

Protocol 6: Electrodeposition of Cobalt Selenide for HER

This protocol details the direct growth of a cobalt-selenide catalyst on a conductive substrate.

-

Materials: Cobalt(II) source, Selenium(IV) source, Conductive substrate (e.g., carbon paper, nickel foam), Electrolyte for deposition.

-

Procedure:

-

Prepare an electrodeposition bath containing the cobalt(II) and selenium(IV) precursors in a desired ratio (e.g., 1:1).[8]

-

Use a three-electrode setup with the conductive substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode.

-

Perform electrodeposition using techniques like cyclic voltammetry or chronoamperometry to grow the cobalt-selenide film directly on the substrate.[8]

-

After deposition, rinse the electrode with DI water and dry it.

-

Protocol 7: HER Performance Evaluation

-

Setup: A three-electrode cell with the prepared cobalt selenide electrode as the working electrode, a graphite rod or platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl) in an acidic (e.g., 0.5 M H₂SO₄) or alkaline (e.g., 1.0 M KOH) electrolyte.

-

Measurements:

-

Linear Sweep Voltammetry (LSV): To determine the overpotential required to achieve a certain current density (e.g., 10 mA cm⁻²) and the onset potential.

-

Tafel Plot: Derived from the LSV data to determine the Tafel slope, which provides insight into the reaction mechanism.

-

Chronoamperometry or Chronopotentiometry: To assess the long-term stability of the electrocatalyst.

-

Electrochemical Impedance Spectroscopy (EIS): To evaluate the charge transfer resistance.

-

IV. Electrochemical Sensors

Application Note

Cobalt selenide and related cobalt-based nanomaterials are also being explored for the development of non-enzymatic electrochemical sensors for the detection of various analytes, including glucose and dopamine. The high surface area of nanostructured cobalt selenide provides numerous active sites for the electrocatalytic oxidation or reduction of the target analyte, leading to a measurable current response. The good electrical conductivity of these materials facilitates efficient electron transfer, enhancing the sensitivity of the sensor.

Performance of Cobalt-Based Electrochemical Sensors

| Sensor Material | Analyte | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |

| Co₃O₄/GCE | Glucose | 0.001–2 mM & 2–8 mM | Not Specified | 254.21 & 102.80 μA mM⁻¹ cm⁻² | [2] |

| PalCD-Co₃O₄ | Dopamine | 1–90 µM | 0.88 µM | Not Specified | [15] |

| Co(OH)₂/PANINF/GCE | Dopamine | Not Specified | 0.03 µM | Not Specified | [5] |

| Cubic Co Nanoparticles | Dopamine | 1–18 µM | 1 µM | 0.013 µA/µM | [16] |

| Co₃O₄ Nanoparticles | Glucose | 0–0.5 mM | 5 µM | 33,250 µA mM⁻¹ cm⁻² | [17] |

| Co/CeO₂ Modified Electrode | Glucose | Not Specified | Better than Ni/CeO₂ | Better than Ni/CeO₂ | [18] |

Experimental Protocols

Protocol 8: Fabrication of a Screen-Printed Cobalt Selenide Sensor

This protocol outlines the preparation of a disposable sensor using screen-printing technology.

-

Materials: Cobalt selenide nanoparticles, Carbon paste, Binder, Screen-printing substrate (e.g., ceramic or polymer).

-

Procedure:

-

Prepare a cobalt selenide-modified carbon ink by mixing the synthesized cobalt selenide nanoparticles with carbon powder and a binder.

-

Use a screen printer to deposit the ink onto the substrate to form the working electrode.[19]

-

Also, print a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., carbon) to create an integrated three-electrode sensor.[19]

-

Cure the printed electrodes at an appropriate temperature.

-

Protocol 9: Electrochemical Detection of Dopamine

-

Setup: The screen-printed sensor is connected to a potentiostat.

-

Procedure:

-

Drop-cast a specific volume of the sample solution containing dopamine onto the sensor surface.

-